molecular formula C11H23Cl3N2O2 B11944186 2-Chloro-1,3-dimorpholinopropane dihydrochloride CAS No. 1020-58-2

2-Chloro-1,3-dimorpholinopropane dihydrochloride

Cat. No.: B11944186
CAS No.: 1020-58-2
M. Wt: 321.7 g/mol
InChI Key: LOUDYSWZCNLITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dimorpholinopropane dihydrochloride typically involves the reaction of morpholine with 2-chloro-1,3-propanediol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to maintain the desired reaction conditions and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimorpholinopropane dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.

Scientific Research Applications

2-Chloro-1,3-dimorpholinopropane dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimorpholinopropane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-propanediol: A related compound with similar chemical properties but lacking the morpholine groups.

    1,3-Dimorpholinopropane: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-1,3-dimorpholinopropane dihydrochloride is unique due to the presence of both morpholine groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable tool in various research applications.

Properties

CAS No.

1020-58-2

Molecular Formula

C11H23Cl3N2O2

Molecular Weight

321.7 g/mol

IUPAC Name

4-(2-chloro-3-morpholin-4-ylpropyl)morpholine;dihydrochloride

InChI

InChI=1S/C11H21ClN2O2.2ClH/c12-11(9-13-1-5-15-6-2-13)10-14-3-7-16-8-4-14;;/h11H,1-10H2;2*1H

InChI Key

LOUDYSWZCNLITF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2CCOCC2)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.